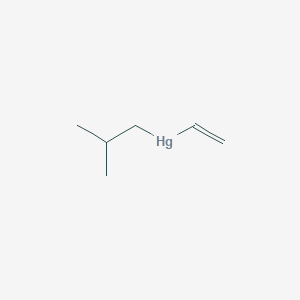
Ethenyl(2-methylpropyl)mercury
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethenyl(2-methylpropyl)mercury is an organomercury compound characterized by the presence of a mercury atom bonded to an ethenyl group and a 2-methylpropyl group. Organomercury compounds are known for their diverse applications in various fields, including chemistry, biology, and industry, due to their unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethenyl(2-methylpropyl)mercury typically involves the reaction of mercury(II) acetate with 2-methylpropylmagnesium bromide, followed by the addition of ethenylmagnesium bromide. The reaction is carried out under an inert atmosphere to prevent oxidation and at low temperatures to control the reactivity of the organomagnesium reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, stringent safety protocols are implemented to handle the toxic nature of mercury compounds.
化学反应分析
Types of Reactions
Ethenyl(2-methylpropyl)mercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) oxide and corresponding organic by-products.
Reduction: Reduction reactions can convert the mercury center to elemental mercury.
Substitution: The ethenyl and 2-methylpropyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercury(II) oxide and organic acids, while reduction can produce elemental mercury and hydrocarbons.
科学研究应用
Ethenyl(2-methylpropyl)mercury has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce mercury-containing functional groups.
Biology: The compound is studied for its interactions with biological molecules and potential use in biochemical assays.
Medicine: Research explores its potential as a therapeutic agent, although its toxicity limits its direct application.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of ethenyl(2-methylpropyl)mercury involves the interaction of the mercury center with various molecular targets. The compound can form covalent bonds with sulfur-containing amino acids in proteins, disrupting their function. Additionally, it can generate reactive oxygen species, leading to oxidative stress and cellular damage.
相似化合物的比较
Similar Compounds
Methylmercury: Known for its neurotoxicity and environmental impact.
Ethylmercury: Used in vaccines as a preservative (thimerosal).
Phenylmercury: Utilized in antifungal and antibacterial applications.
Uniqueness
Ethenyl(2-methylpropyl)mercury is unique due to its specific structural features, which confer distinct reactivity and applications compared to other organomercury compounds. Its combination of ethenyl and 2-methylpropyl groups allows for targeted chemical modifications and specialized uses in research and industry.
属性
CAS 编号 |
78226-08-1 |
|---|---|
分子式 |
C6H12Hg |
分子量 |
284.75 g/mol |
IUPAC 名称 |
ethenyl(2-methylpropyl)mercury |
InChI |
InChI=1S/C4H9.C2H3.Hg/c1-4(2)3;1-2;/h4H,1H2,2-3H3;1H,2H2; |
InChI 键 |
IOJAZOJKAJEWMU-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C[Hg]C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


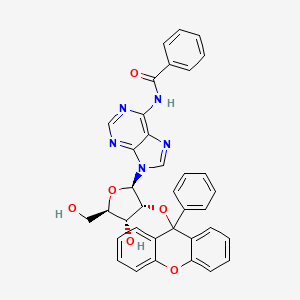
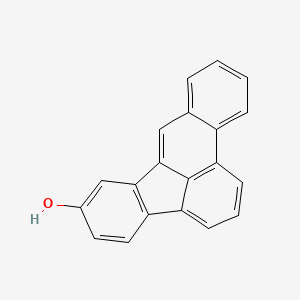
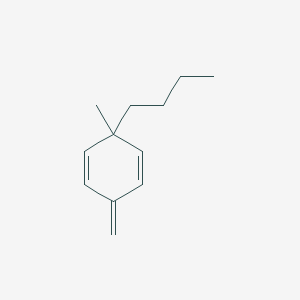

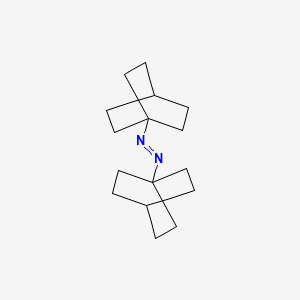
![(7R)-7-[(Benzenesulfonyl)methyl]-7-methyl-1,4-dioxaspiro[4.5]decane](/img/structure/B14429531.png)
![3-(Hydroxyimino)-2-thiabicyclo[2.2.2]oct-5-ene-4-carbonitrile](/img/structure/B14429535.png)
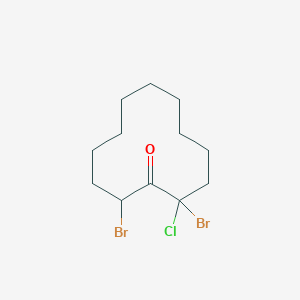
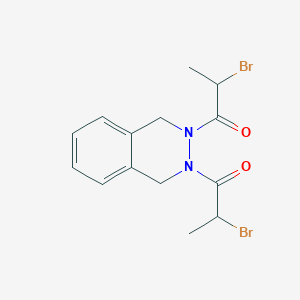
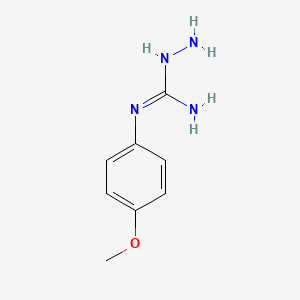
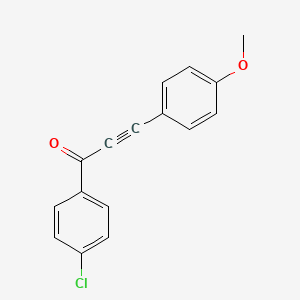
![{[6-(Propan-2-yl)cyclohex-3-en-1-ylidene]methanediyl}dibenzene-4,1-diyl diacetate](/img/structure/B14429553.png)
![Bis[(1,2-benzoxazol-3-yl)] benzene-1,4-dicarboxylate](/img/structure/B14429573.png)
![9-Tert-butylbenzo[pqr]tetraphene](/img/structure/B14429575.png)
